molecular formula C16H20N2O2 B14379659 4-{2-[Di(prop-2-en-1-yl)amino]ethyl}-7-hydroxy-1,3-dihydro-2H-indol-2-one CAS No. 89407-87-4

4-{2-[Di(prop-2-en-1-yl)amino]ethyl}-7-hydroxy-1,3-dihydro-2H-indol-2-one

Cat. No.: B14379659
CAS No.: 89407-87-4
M. Wt: 272.34 g/mol
InChI Key: BVOCNGQCWGVFKI-UHFFFAOYSA-N
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Description

4-{2-[Di(prop-2-en-1-yl)amino]ethyl}-7-hydroxy-1,3-dihydro-2H-indol-2-one is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure that includes an indole core, a hydroxy group, and a di(prop-2-en-1-yl)aminoethyl side chain, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 4-{2-[Di(prop-2-en-1-yl)amino]ethyl}-7-hydroxy-1,3-dihydro-2H-indol-2-one typically involves multiple steps, starting from readily available precursors. Common synthetic routes include:

Mechanism of Action

The mechanism of action of 4-{2-[Di(prop-2-en-1-yl)amino]ethyl}-7-hydroxy-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer . The hydroxy group and the aminoethyl side chain play crucial roles in its binding affinity and specificity .

Properties

CAS No.

89407-87-4

Molecular Formula

C16H20N2O2

Molecular Weight

272.34 g/mol

IUPAC Name

4-[2-[bis(prop-2-enyl)amino]ethyl]-7-hydroxy-1,3-dihydroindol-2-one

InChI

InChI=1S/C16H20N2O2/c1-3-8-18(9-4-2)10-7-12-5-6-14(19)16-13(12)11-15(20)17-16/h3-6,19H,1-2,7-11H2,(H,17,20)

InChI Key

BVOCNGQCWGVFKI-UHFFFAOYSA-N

Canonical SMILES

C=CCN(CCC1=C2CC(=O)NC2=C(C=C1)O)CC=C

Origin of Product

United States

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